REACTION_CXSMILES
|
[C:1]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][C:4](C=O)=[CH:3][CH:2]=1.[C-:15]#[N:16].[Na+].[C:18](=[O:21])([O-])[O-:19].[NH4+].[NH4+]>C(O)C>[C:9]1([C:1]2[CH:2]=[CH:3][C:4]([NH:16][CH2:15][C:18]([OH:19])=[O:21])=[CH:5][CH:6]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
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CUSTOM
|
Details
|
shaken with ethyl acetate
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The intermediate 4-(4-phenylphenyl)-2,5-imidazolinedione was collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
ADDITION
|
Details
|
with dilute (0.5%) HCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
(Filtrates were retained and treated with sodium hypochlorite solution before disposal) The intermediate 4-(4-phenylphenyl)-2,5-imidazolinedione
|
Type
|
TEMPERATURE
|
Details
|
was refluxed in 16% aqueous sodium hydroxide (100 ml, 16% w/v) for 24 h
|
Duration
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24 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
diluted with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with a little water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.36 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |